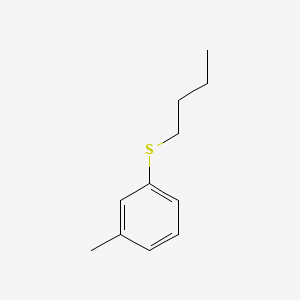
1-(Butylthio)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylthio)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a butylthio group and a methyl group. This compound is part of the thioether family, known for its sulfur-containing functional groups. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butylthio)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with butylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired thioether compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. Catalytic processes using palladium or other transition metals can be employed to facilitate the formation of the thioether bond. These methods often provide higher yields and are more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylthio)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing group, yielding simpler hydrocarbons.
Substitution: The methyl and butylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate reduction reactions.
Substitution: Halogenating agents or strong acids/bases are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons without the sulfur group.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(Butylthio)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex thioether compounds.
Biology: The compound can be used in studies involving sulfur-containing molecules and their biological activities.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with thioether functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Butylthio)-3-methylbenzene involves its interaction with various molecular targets. The sulfur atom in the butylthio group can form bonds with metal ions or other electrophilic species, influencing the compound’s reactivity. The benzene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes that interact with sulfur-containing substrates.
Receptors: It can bind to receptors with affinity for aromatic or sulfur-containing ligands.
Pathways: Involved in metabolic pathways related to sulfur metabolism and aromatic compound processing.
Comparison with Similar Compounds
1-(Butylthio)-3-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-(Butylthio)-4-methylbenzene: Similar structure but with the methyl group in a different position, leading to different reactivity and properties.
1-(Butylthio)-2-methylbenzene: Another positional isomer with distinct chemical behavior.
1-(Butylthio)-3-ethylbenzene: Substitution of the methyl group with an ethyl group, affecting the compound’s steric and electronic properties.
Uniqueness: this compound’s specific substitution pattern provides unique reactivity and interaction profiles, making it valuable in various chemical and biological applications.
Properties
CAS No. |
54576-41-9 |
|---|---|
Molecular Formula |
C11H16S |
Molecular Weight |
180.31 g/mol |
IUPAC Name |
1-butylsulfanyl-3-methylbenzene |
InChI |
InChI=1S/C11H16S/c1-3-4-8-12-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
ZBSYXBWBSAXZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
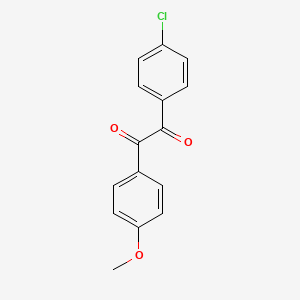
![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)
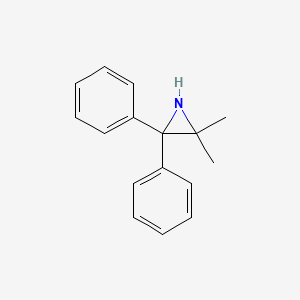
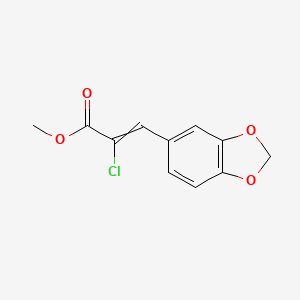

![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)

![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)

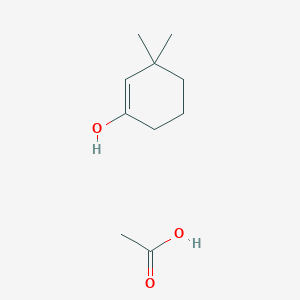
![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)

